2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a methylphenoxy group, and a benzenecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Methylphenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with a suitable halogenating agent to form 4-methylphenoxy halide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.
Formation of the Benzenecarbonitrile Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often employ reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 4-methylphenoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(4-methylphenoxy)-5-(trifluoromethyl)benzylamine.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.
Scientific Research Applications
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical properties such as high electronegativity and reactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYSEHARNKOTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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